molecular formula C9H16OSi B1302765 3-Triethylsilylpropynal CAS No. 71572-60-6

3-Triethylsilylpropynal

Cat. No.: B1302765
CAS No.: 71572-60-6
M. Wt: 168.31 g/mol
InChI Key: HUTHVHSZGNERMJ-UHFFFAOYSA-N
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Description

3-Triethylsilylpropynal is a chemical compound belonging to the family of aldehydes. It is characterized by its molecular formula C9H18OSi and is typically a colorless liquid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Triethylsilylpropynal typically involves the reaction of propargyl alcohol with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Triethylsilylpropynal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted propynal derivatives.

Scientific Research Applications

3-Triethylsilylpropynal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Triethylsilylpropynal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .

Comparison with Similar Compounds

  • 3-Trimethylsilylpropynal
  • 3-Trimethylsilyl-1-propanol
  • 3-Trimethylsilyl-2-propinyliden-malononitrile

Comparison: 3-Triethylsilylpropynal is unique due to its triethylsilyl group, which provides steric hindrance and enhances its stability compared to its trimethylsilyl counterparts. This makes it more suitable for certain applications where increased stability is required .

Properties

IUPAC Name

3-triethylsilylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHVHSZGNERMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375301
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71572-60-6
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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